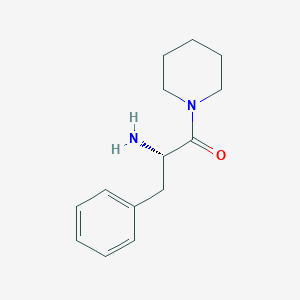
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one: is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five methylene bridges and one amine bridge. This compound is significant in various fields, including medicinal chemistry, due to its unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Heterocyclization of Primary Amines with Diols: This method involves the use of a Cp*Ir complex as a catalyst to synthesize piperidines in good to excellent yields.
One-Pot Preparation via Chlorination of Amino Alcohols: This method uses SOCl₂ to chlorinate amino alcohols, avoiding the classical N-protection/O-activation/cyclization/deprotection sequence.
Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation in an alkaline aqueous medium.
Industrial Production Methods:
Hydrogenation of Pyridine: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Modified Birch Reduction: Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Piperidine can undergo oxidation reactions to form N-oxides.
Reduction: It can be reduced to form various substituted piperidines.
Substitution: Piperidine undergoes substitution reactions, such as the formation of N-chloropiperidine upon treatment with calcium hypochlorite.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Calcium hypochlorite, alkyl halides.
Major Products:
N-Oxides: Formed from oxidation reactions.
Substituted Piperidines: Formed from reduction and substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Building Block: Piperidine derivatives are used as building blocks in organic synthesis.
Catalysts: Used in various catalytic reactions due to their unique structural properties.
Biology:
Anticancer Agents: Piperidine derivatives have shown significant anticancer activities.
Antimicrobial Agents: Used in the development of antimicrobial drugs.
Medicine:
Analgesics: Piperidine derivatives are used in the formulation of pain-relief medications.
Antipsychotics: Utilized in the development of antipsychotic drugs.
Industry:
Pharmaceuticals: Widely used in the pharmaceutical industry for drug development.
Agrochemicals: Used in the synthesis of various agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways:
Anticancer Mechanism: Piperidine derivatives regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and Smac/DIABLO.
Antimicrobial Mechanism: They disrupt microbial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A five-membered ring with one nitrogen atom, used in similar applications but with different reactivity.
Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and agrochemicals.
Uniqueness:
Structural Properties: Piperidine has a unique six-membered ring structure that provides stability and reactivity, making it suitable for various applications.
Biological Activities: Piperidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and analgesic properties.
Propriétés
IUPAC Name |
(2S)-2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11,15H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPOHNAFLAXBCQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239822 | |
| Record name | Piperidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93865-37-3 | |
| Record name | Piperidine, 1-(N-phenylalanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093865373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(N-phenylalanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


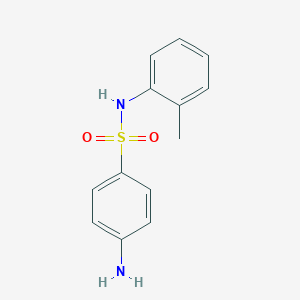
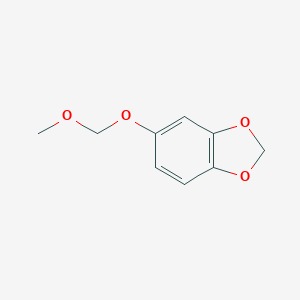
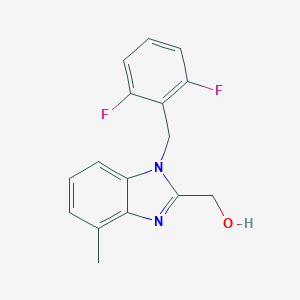

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)
![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)
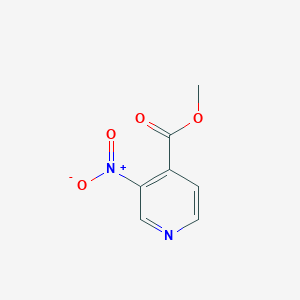
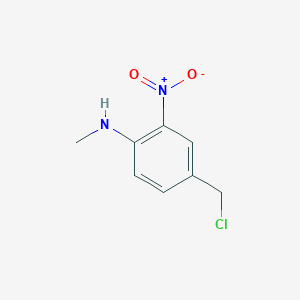

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

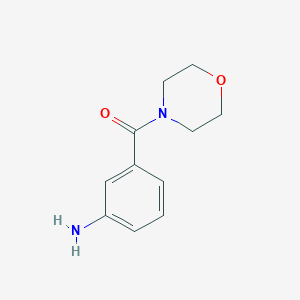
![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)
![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)
